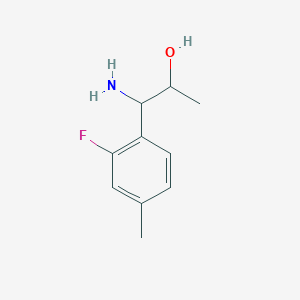

1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol

Description

Systematic IUPAC Nomenclature and Structure Representation

The systematic name for this compound, as prescribed by the International Union of Pure and Applied Chemistry, is (1R,2R)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol . This nomenclature adheres to the following principles:

- Parent Chain Selection : The longest carbon chain containing the hydroxyl (-OH) group is identified. Here, the three-carbon propan-2-ol backbone serves as the parent structure, with the hydroxyl group at position 2.

- Substituent Prioritization : The amino (-NH~2~) and 2-fluoro-4-methylphenyl groups are attached to carbon 1 of the propan-2-ol chain. The International Union of Pure and Applied Chemistry’s priority rules assign locants based on the lowest possible numbers for substituents, with the hydroxyl group receiving priority in numbering.

- Stereochemical Descriptors : The (1R,2R) configuration indicates the spatial arrangement of the amino and hydroxyl groups, derived from the Cahn-Ingold-Prelog priority rules.

The structural representation of this compound is encoded in its SMILES notation (CC1=CC(=C(C=C1)[C@H]([C@@H](C)O)N)F), which specifies the stereochemistry and connectivity. The InChIKey (IELIGXRCKRVDSD-XCBNKYQSSA-N) further provides a unique identifier for its three-dimensional conformation. The molecular formula, C~10~H~14~FNO , and a molecular weight of 183.22 g/mol are consistent with its compositional makeup.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

The Chemical Abstracts Service (CAS) registry number 1212802-09-9 is the primary identifier for this compound, while its PubChem CID (131138423) facilitates access to experimental and computational data. The stereoisomer (1R,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol, registered under CAS 1269965-06-1, illustrates the importance of stereochemical specificity in distinguishing structural analogs.

Historical Evolution of Naming Conventions for Amino-Arylpropanol Derivatives

The terminology for amino-arylpropanol derivatives has evolved significantly alongside advancements in chemical nomenclature. Prior to the widespread adoption of International Union of Pure and Applied Chemistry guidelines, such compounds were often described using non-systematic names derived from their aryl or functional group components. For example, early literature might have referred to 1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol as a "fluoromethylphenylpropanolamine," emphasizing its aryl and amino-alcohol features without structural precision.

The International Union of Pure and Applied Chemistry’s Blue Book (formally, the Nomenclature of Organic Chemistry) introduced standardized rules for locant placement, substituent prioritization, and stereochemical descriptors, enabling unambiguous communication. Key developments include:

- Positional Numbering : The assignment of locants to ensure the hydroxyl group receives the lowest possible number, followed by other substituents.

- Stereochemical Clarity : The integration of R/S configurations to distinguish enantiomers, critical for pharmacologically active compounds.

- Functional Group Hierarchy : The prioritization of amino groups over halogens and alkyl substituents in determining suffix and prefix order.

These conventions have resolved ambiguities in earlier naming systems, particularly for derivatives with multiple substituents or stereocenters. For instance, the systematic name (1R,2R)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol explicitly defines the compound’s structure, whereas historical terms like "fluoro-methylpropanolamine" would fail to specify substitution patterns or stereochemistry.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |

InChI Key |

IELIGXRCKRVDSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(C)O)N)F |

Origin of Product |

United States |

Preparation Methods

Oxime Route via Hydroxyketone Intermediate

One well-established method involves the preparation of the hydroxyketone intermediate, 1-(2-fluoro-4-methylphenyl)-1-hydroxy-2-propanone, followed by conversion to its oxime and subsequent reduction:

-

- Starting from 2-fluoro-4-methylacetophenone, hydroxylation at the alpha position to the ketone yields the hydroxyketone.

- This step can be achieved via controlled oxidation or enzymatic hydroxylation.

-

- The hydroxyketone reacts with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base (such as sodium acetate or sodium hydroxide) to form the corresponding oxime.

- Reaction conditions typically involve organic solvents like di-n-butyl ether or toluene and aqueous phases, with temperatures maintained between 0°C and 30°C for optimal yield.

- The molar ratio of hydroxylamine salt to base is carefully controlled to neutralize the acidic counterpart completely.

-

- The oxime is reduced to the amino alcohol using catalytic hydrogenation with nickel-aluminum catalysts or other suitable reducing agents.

- The reduction is carried out under mild conditions to preserve stereochemistry and avoid over-reduction.

-

- The crude amino alcohol is purified by salt formation with organic acids (e.g., acetic acid, benzoic acid) to separate stereoisomers.

- The desired isomer salt is decomposed with a base (e.g., sodium hydroxide) and extracted with organic solvents such as toluene or diethyl ether.

- Final evaporation under reduced pressure yields pure this compound.

Table 1. Key Reaction Parameters for Oxime Route

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |

|---|---|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride + base (NaOH, NaOAc) | Di-n-butyl ether, water | 0 to 30 | Molar ratio adjusted for neutralization |

| Oxime reduction | Ni-Al catalyst or equivalent reducing agent | Organic solvent | Mild (ambient) | Maintains stereochemistry |

| Salt formation | Organic acid (acetic, benzoic acid, etc.) | Water or lower alcohols | Ambient | Separates erythro and threo isomers |

| Base decomposition | NaOH, KOH, or carbonates | Toluene, diethyl ether | Ambient | Extracts free base |

Nitroalkene Intermediate Route

An alternative synthetic route involves:

-

- Condensation of 2-fluoro-4-methylbenzaldehyde with nitromethane under basic conditions forms a nitroalkene intermediate.

-

- The nitroalkene is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- This step converts the nitro group to the amino group and reduces the alkene to the saturated amino alcohol.

-

- Similar to the oxime route, purification involves salt formation and selective extraction to isolate the desired stereoisomer.

This method is advantageous for its straightforward starting materials but requires careful control of reduction conditions to prevent side reactions.

Enzymatic and Biocatalytic Methods

Recent advances have demonstrated the use of multienzyme cascades for the stereoselective synthesis of chiral amino alcohols structurally related to this compound:

- Enzymatic deamination of l-phenylalanine derivatives followed by sequential biocatalytic transformations yield enantiopure amino alcohols.

- These methods provide high enantiomeric excess (>99%) and operate under mild, environmentally friendly conditions.

- While specific data for the fluoro-methyl substituted derivative is limited, analogous protocols can be adapted.

Research Findings and Analytical Data

- The oxime formation and reduction steps are critical for stereochemical control and yield.

- Organic acids used for salt formation influence the separation efficiency of erythro and threo isomers.

- Analytical methods such as high-performance liquid chromatography (HPLC) with chiral columns, UV detection at 210 nm, and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and stereochemistry.

- Typical resolution between isomers in HPLC should exceed 2.0 for effective separation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Oxime Route | Hydroxyketone → Oxime → Reduction | High stereoselectivity | Multi-step, requires careful pH control |

| Nitroalkene Route | Aldehyde + nitromethane → Reduction | Simpler starting materials | Harsh reducing agents needed |

| Enzymatic Cascade | Biocatalytic multi-step | High enantiopurity, green | Requires enzyme availability |

Chemical Reactions Analysis

1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology:

Research indicates that this compound may serve as a potential inhibitor of enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can enhance neurotransmitter levels, potentially improving cognitive function.

Case Study:

A study published in the ACS Omega journal evaluated a series of halogenated coumarin-chalcones that included derivatives similar to 1-amino compounds. These derivatives showed promising results as selective and competitive inhibitors of MAO-B and BChE, indicating potential therapeutic benefits for neurodegenerative conditions .

2. Antioxidant Activity:

The compound has been studied for its antioxidant properties, which can protect cells from oxidative stress. This is crucial in developing treatments for conditions associated with oxidative damage.

Case Study:

In vitro studies demonstrated that certain derivatives exhibited significant scavenging effects on reactive oxygen species (ROS), suggesting their potential in formulating antioxidant therapies .

Agrochemical Applications

1. Pest Control:

1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol has been investigated as a component in plant protection agents. Its efficacy against various pests makes it valuable in agricultural practices.

Case Study:

A patent describes the use of this compound in formulations aimed at controlling animal pests, particularly in agriculture and forestry. The application methods include foliar treatment and soil injection, showcasing its versatility in pest management .

| Application Area | Specific Use | Efficacy/Results |

|---|---|---|

| Neuropharmacology | MAO-B and BChE inhibition | Potential cognitive enhancement |

| Antioxidant Activity | ROS scavenging | Protection against oxidative stress |

| Pest Control | Plant protection formulations | Effective against a range of agricultural pests |

Mechanism of Action

The mechanism by which 1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The fluorinated aromatic ring enhances its lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol with related compounds:

Key Observations:

- Substituent Effects: Fluorine at the 2-position (vs.

- Steric Bulk : Compounds with trifluoromethylthio (SCF₃) or iodine substituents exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Safety Profile: Amino alcohols with aromatic substituents often require careful handling due to skin/eye irritation risks .

Biological Activity

1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol is a compound with notable biological activity, primarily attributed to its structural features, including an amino group and a hydroxyl group. These functional groups facilitate interactions with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H12FNO

- Molecular Weight : Approximately 169.20 g/mol

- Functional Groups :

- Amino group (-NH2)

- Hydroxyl group (-OH)

- Fluorophenyl group

The presence of the fluorine atom in the structure enhances binding affinity to biological targets, which can modulate various biological pathways and potentially lead to therapeutic effects.

The mechanism of action for this compound involves:

- Hydrogen Bonding : The amino and hydroxyl groups allow the compound to form hydrogen bonds with enzymes and receptors.

- Electrostatic Interactions : These interactions can influence enzyme activity and cellular signaling pathways, which are crucial for various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

- Neuropharmacological Effects : Studies indicate that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Anticancer Potential : The compound's ability to modulate enzyme activity may also extend to cancer therapy, particularly in targeting specific cancer pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, neuropharmacological | Fluorine enhances binding affinity |

| (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL | Significant activity against parasites | Modulates neurotransmitter systems |

| (1S)-1-Amino-1-(4-methylphenyl)propan-2-OL | Potential antidepressant activity | Different substituent alters activity profile |

Case Studies and Research Findings

Numerous studies have been conducted to explore the biological activity of this compound:

- Antimicrobial Studies :

- Neuropharmacological Investigations :

- Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.